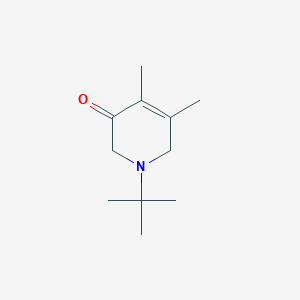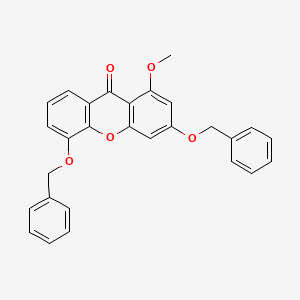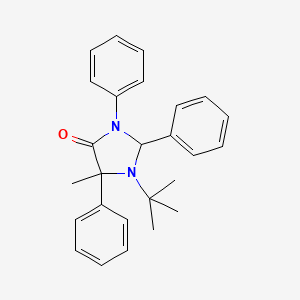![molecular formula C16H15N B14596054 Benzo[h]quinoline, 2-ethyl-3-methyl- CAS No. 61077-84-7](/img/structure/B14596054.png)
Benzo[h]quinoline, 2-ethyl-3-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzo[h]quinoline, 2-ethyl-3-methyl- is a heterocyclic aromatic compound that belongs to the quinoline family. Quinolines are known for their diverse applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. The structure of Benzo[h]quinoline, 2-ethyl-3-methyl- consists of a benzene ring fused with a pyridine ring, with ethyl and methyl substituents at the 2nd and 3rd positions, respectively.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[h]quinoline, 2-ethyl-3-methyl- can be achieved through various methods. One common approach involves the Friedländer synthesis, which typically requires the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst . Another method involves the cyclization of N-(2-alkyl-1-aryl-3-oxo-4,4,4-trifluoro-1-butenyl)-1-naphthylamines using polyphosphoric acid at elevated temperatures .
Industrial Production Methods
Industrial production of quinoline derivatives often employs green and sustainable methods. These include microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts . For example, the use of nanostructured TiO2 photocatalysts under microwave irradiation has been reported for the efficient synthesis of various quinoline derivatives .
化学反応の分析
Types of Reactions
Benzo[h]quinoline, 2-ethyl-3-methyl- undergoes several types of chemical reactions, including:
Substitution: Electrophilic substitution reactions can introduce various substituents into the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing agents: Zinc dust, acetic acid
Catalysts: Polyphosphoric acid, Lewis acids
Major Products
The major products formed from these reactions include quinoline N-oxides, reduced quinolines, and various substituted quinoline derivatives .
科学的研究の応用
Benzo[h]quinoline, 2-ethyl-3-methyl- has a wide range of applications in scientific research:
作用機序
The mechanism of action of Benzo[h]quinoline, 2-ethyl-3-methyl- involves its interaction with various molecular targets and pathways. For instance, quinoline derivatives can inhibit certain enzymes, such as thymidylate synthase, which is crucial for DNA replication and transcription . This inhibition can slow down the growth of cancer cells and other rapidly dividing cells.
類似化合物との比較
Similar Compounds
Similar compounds to Benzo[h]quinoline, 2-ethyl-3-methyl- include:
Quinoline: A simpler structure without the ethyl and methyl substituents.
Isoquinoline: A structural isomer of quinoline with the nitrogen atom in a different position.
Cinnoline: Another benzo-fused nitrogen heterocycle with different substitution patterns.
Uniqueness
The uniqueness of Benzo[h]quinoline, 2-ethyl-3-methyl- lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethyl and methyl groups can enhance its lipophilicity and potentially improve its ability to interact with biological membranes and targets .
特性
CAS番号 |
61077-84-7 |
|---|---|
分子式 |
C16H15N |
分子量 |
221.30 g/mol |
IUPAC名 |
2-ethyl-3-methylbenzo[h]quinoline |
InChI |
InChI=1S/C16H15N/c1-3-15-11(2)10-13-9-8-12-6-4-5-7-14(12)16(13)17-15/h4-10H,3H2,1-2H3 |
InChIキー |
HZQKVBRGPQLCBB-UHFFFAOYSA-N |
正規SMILES |
CCC1=NC2=C(C=CC3=CC=CC=C32)C=C1C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


propanedioate](/img/structure/B14595971.png)
![2,6-Difluoro-N-{[4-(4-nitrophenoxy)phenyl]carbamoyl}benzamide](/img/structure/B14595972.png)



![1-Oxo-1-({[(propan-2-yl)oxy]carbonyl}peroxy)dodecane](/img/structure/B14595997.png)
![3,4-Dichloro-7-methyl-2H,5H-pyrano[3,2-c][1]benzopyran-2,5-dione](/img/structure/B14596003.png)
![[(Dichlorosilanediyl)di(propane-3,1-diyl)]bis[chloro(dimethyl)silane]](/img/structure/B14596004.png)
![{[(2-Amino-4-chlorophenyl)methyl]sulfamoyl}acetic acid](/img/structure/B14596018.png)
![4-Ethoxy-N-[(1H-indol-3-yl)(phenyl)methyl]-N-(4-nitrophenyl)benzamide](/img/structure/B14596026.png)

![2,3,5,6-Tetrafluoro-4-[(pentafluorophenyl)methyl]phenol](/img/structure/B14596047.png)


